2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
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Overview
Description
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a complex organic compound that features a quinazolinone core and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multi-step reactions. One common method involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one. This intermediate is then acylated with succinic anhydride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and eco-friendly solvents such as water and ethanol are emphasized for their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized to form quinazolin-4(3H)-one analogs.
Reduction: Reduction reactions can modify the functional groups attached to the core structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Water, ethanol, and dimethyl sulfoxide (DMSO) are frequently used due to their eco-friendly properties
Major Products
The major products formed from these reactions include various quinazolinone and pyridazinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antifungal, and antibacterial properties
Biological Research: It is used in molecular docking studies to understand its interactions with various biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. For instance, it has been shown to bind effectively to the active site of human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions . This binding can inhibit the activity of the target protein, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamides: These compounds share a similar quinazolinone core and exhibit comparable biological activities.
N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide: This compound also features the quinazolinone core and is used in similar research applications.
Uniqueness
The uniqueness of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide lies in its combination of the quinazolinone and pyridazinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O3/c18-17(19,20)13-5-6-15(27)25(23-13)8-7-21-14(26)9-24-10-22-12-4-2-1-3-11(12)16(24)28/h1-6,10H,7-9H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDAWTNSHONSFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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